molecular formula C19H12FN3O6S2 B1139141 AMZ30

AMZ30

Cat. No.: B1139141
M. Wt: 461.4 g/mol
InChI Key: GUCUORSUHTZMBW-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AMZ30 is a selective, covalent inhibitor of protein phosphatase methylesterase-1 (PME-1). It has an IC50 value of 600 nM and is known to selectively inactivate PME-1, thereby reducing the demethylated form of protein phosphatase 2A (PP2A) in living cells . This compound is primarily used in scientific research for its ability to modulate the activity of PME-1 and its downstream effects on PP2A.

Preparation Methods

Synthetic Routes and Reaction Conditions: AMZ30 is synthesized through a series of chemical reactions involving sulfonyl acrylonitrile compounds. The key steps include:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the synthetic routes mentioned above. The process would typically involve optimization of reaction conditions to maximize yield and purity, followed by purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: AMZ30 primarily undergoes covalent inhibition reactions with PME-1. It does not function as a general thiol-reactive probe, indicating its specificity for PME-1 .

Common Reagents and Conditions:

Major Products: The major product of the reaction involving this compound is the demethylated form of PP2A, which is reduced in the presence of this compound .

Scientific Research Applications

AMZ30 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the inhibition of PME-1 and its effects on PP2A methylation.

    Biology: Helps in understanding the role of PME-1 in cellular processes and its impact on cell signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in diseases where PME-1 and PP2A are implicated, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of selective inhibitors for research and potential therapeutic use .

Mechanism of Action

AMZ30 exerts its effects by covalently binding to PME-1, thereby inhibiting its activity. This inhibition leads to a reduction in the demethylated form of PP2A, which is a critical regulator of various cellular processes. The molecular targets of this compound include the active site of PME-1, where it forms a covalent bond, leading to its inactivation .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its high selectivity and potency as a PME-1 inhibitor. It has a significantly higher selectivity for PME-1 over other serine hydrolases, making it a valuable tool for studying the specific effects of PME-1 inhibition .

Biological Activity

AMZ30, chemically known as a sulfonyl acrylonitrile compound, is recognized as a potent and selective irreversible inhibitor of protein phosphatase methylesterase-1 (PME-1). Its biological activity has been extensively studied, revealing significant implications in various cellular processes, particularly in relation to cancer and neurodegenerative diseases.

This compound selectively inhibits PME-1, which plays a crucial role in regulating the methylation state of protein phosphatase 2A (PP2A). The inhibition leads to an increase in the methylated form of PP2A and a decrease in its demethylated form, which is essential for maintaining cellular signaling pathways. The compound operates through a covalent mechanism, with an IC50 value of approximately 600 nM, indicating its potency in living cells .

Table 1: Biological Activity of this compound

PropertyValue
Chemical StructureSulfonyl acrylonitrile
TargetPME-1
MechanismIrreversible inhibition
IC50600 nM
Selectivity>100-fold over other SHs

Inhibition of Muscle Cell Differentiation

Research indicates that this compound treatment results in decreased AP-1 reporter activity and reduced phosphorylation levels of ERK1/2 and p38 MAPK pathways in muscle cells. This suggests that this compound may inhibit muscle cell differentiation by modulating the MAP kinase signaling pathway through PME-1 inhibition .

Sensitization to Oxidative Stress

In glioblastoma (GBM) models, this compound has been shown to influence the response of cells to oxidative stress. Specifically, it prevents PME-1 from mediating cell death under oxidative conditions. Studies revealed that the demethylating activity of PME-1 is crucial for sensitizing GBM cells to oxidative stress-induced cell death. When this compound was applied, the resistance of U87MG and U251MG cells to oxidative stress increased significantly .

Case Studies

Case Study 1: Muscle Cell Differentiation

In a study involving muscle cells treated with this compound:

  • Findings : this compound treatment led to reduced differentiation markers.
  • : The compound inhibits differentiation via modulation of signaling pathways linked to PME-1 activity.

Case Study 2: Glioblastoma Response

In experiments with GBM cell lines:

  • Findings : Cells treated with this compound exhibited increased survival rates under oxidative stress conditions.
  • : this compound's inhibition of PME-1 plays a critical role in enhancing cell viability by altering PP2A activity.

Q & A

Basic Research Questions

Q. How can researchers determine the specificity of AMZ30 as a protein phosphatase methyltransferase-1 (PMT-1) inhibitor in vitro?

To validate this compound’s specificity, use competitive inhibition assays with recombinant PMT-1 and structurally similar enzymes (e.g., PMT-2). Measure IC50 values across enzyme isoforms and compare inhibition kinetics. Include negative controls (e.g., enzyme-free reactions) and orthogonal validation via CRISPR-Cas9 knockout models to confirm target dependency .

Q. What standardized protocols are recommended for assessing this compound’s effects on cell proliferation in renal carcinoma models?

Follow fluorescence-based assays (e.g., Calcein-AM/EthD-1 staining) to quantify live/dead cells in treated vs. untreated cultures (e.g., 786-O, FOXO1null cell lines). Optimize drug concentrations (e.g., 3 μM this compound) and exposure times (24–72 hours) based on pilot dose-response curves. Include statistical comparisons of cell counts and structural changes (e.g., Figure F/G in ) .

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible experiments?

Characterize each batch using HPLC-MS for purity (>98%) and NMR for structural confirmation. Document synthesis conditions (solvents, catalysts) and store aliquots at -80°C under inert gas. Cross-validate biological activity across batches using reference assays (e.g., PMT-1 inhibition) .

Advanced Research Questions

Q. What methodologies resolve contradictory results in this compound’s efficacy across different cell lines (e.g., FOXO1null vs. wild-type)?

Perform transcriptomic profiling (RNA-seq) to identify differential gene expression in responsive vs. resistant lines. Integrate pathway analysis (e.g., FOXD1 signaling) and validate hypotheses via siRNA knockdown or overexpression models. Use contradiction frameworks ( ) to distinguish principal vs. secondary factors influencing drug response .

Q. How can researchers optimize this compound delivery in vivo while minimizing off-target effects?

Develop nanoparticle-encapsulated this compound to enhance bioavailability. Compare pharmacokinetic profiles (Cmax, AUC) across delivery methods (oral, intravenous) using LC-MS/MS. Monitor off-target effects via proteome-wide activity-based profiling and adjust formulations based on tissue-specific accumulation data .

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects on cellular morphology?

Apply mixed-effects models to account for intra-experiment variability in cell area measurements (e.g., Figure F). Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes (Cohen’s d) and confidence intervals to contextualize biological significance .

Q. Data Management & Reproducibility

Q. How should researchers document this compound-related data to ensure reproducibility?

Adhere to FAIR principles:

  • Metadata : Include synthesis protocols, purity data, and storage conditions.
  • Raw Data : Upload microscopy images (TIFF format) and cell counts to repositories like Zenodo.
  • Code : Share image analysis scripts (e.g., ImageJ macros) with version control (GitHub). Reference and for structured data management plans .

Q. What strategies mitigate bias in this compound studies when interpreting conflicting preclinical results?

Implement blinded analysis for image quantification and randomization in treatment assignments. Pre-register hypotheses and analysis pipelines on platforms like Open Science Framework. Use systematic review frameworks (e.g., PRISMA) to synthesize contradictory findings .

Q. Ethical & Compliance Considerations

Q. How do researchers ensure compliance with ethical guidelines when using this compound in animal studies?

Follow ARRIVE 2.0 guidelines for experimental design transparency. Obtain IACUC approval for endpoints (e.g., tumor volume limits) and euthanasia criteria. Report adverse events (e.g., weight loss >20%) in supplementary materials .

Q. Integration with Broader Research

Q. How can this compound findings be contextualized within existing PMT-1 inhibitor literature?

Conduct meta-analyses of PMT-1 inhibitor efficacy across cancer types using tools like RevMan. Highlight this compound’s unique properties (e.g., selectivity) against benchmarks (e.g., FDI-6) in tables comparing IC50, toxicity, and mechanistic pathways .

Properties

IUPAC Name

(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O6S2/c20-14-6-8-17(9-7-14)30(26,27)19(13-21)11-15-4-2-10-22(15)31(28,29)18-5-1-3-16(12-18)23(24)25/h1-12H/b19-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCUORSUHTZMBW-YBFXNURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N2C=CC=C2C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)N2C=CC=C2/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.